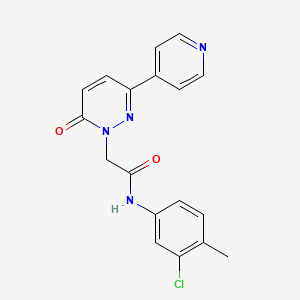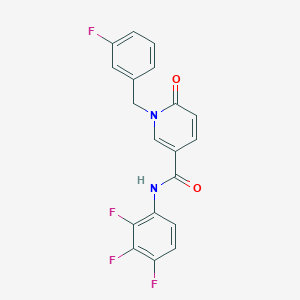![molecular formula C11H18N6O3 B11253846 2-{[6-Amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B11253846.png)
2-{[6-Amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperidine ring, an amino group, and a nitro group attached to a pyrimidine ring, which is further connected to an ethan-1-ol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperidine.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols; reactions can be conducted under reflux or at room temperature.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. The presence of the nitro and amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-{[6-amino-5-nitro-2-(morpholin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol: Similar structure but with a morpholine ring instead of a piperidine ring.
2-{[6-amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol: Contains a pyrrolidine ring instead of a piperidine ring.
2-{[6-amino-5-nitro-2-(azepan-1-yl)pyrimidin-4-yl]amino}ethan-1-ol: Features an azepane ring in place of the piperidine ring.
Uniqueness
The uniqueness of 2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, influences its binding affinity and specificity towards molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H18N6O3 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-[(6-amino-5-nitro-2-piperidin-1-ylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C11H18N6O3/c12-9-8(17(19)20)10(13-4-7-18)15-11(14-9)16-5-2-1-3-6-16/h18H,1-7H2,(H3,12,13,14,15) |
InChI Key |
OSOMXUOVTRFEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253773.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B11253776.png)

![2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11253788.png)

![N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11253800.png)
![N-(2-methoxybenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253805.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11253812.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11253819.png)
![4-[2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B11253824.png)

![N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B11253832.png)
![1-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11253833.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11253841.png)
